Furan, 2-butyltetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-butyltetrahydro-2-methyl- is an organic compound with the molecular formula C8H16O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is also known by other names such as Octane, 1,4-epoxy- and 2-Butyltetrahydrofuran .
Preparation Methods
The synthesis of furan derivatives, including Furan, 2-butyltetrahydro-2-methyl-, can be achieved through various methods. One common approach involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydrations . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Chemical Reactions Analysis
Furan, 2-butyltetrahydro-2-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, acetic acid, and various bases such as triethylamine . For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . The major products formed from these reactions are typically substituted furans and other heterocyclic compounds.
Scientific Research Applications
Furan, 2-butyltetrahydro-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . These compounds are also used in the development of new drugs to combat microbial resistance . In the industry, furan derivatives are utilized in the production of bio-based materials, fuels, and plastics .
Mechanism of Action
The mechanism of action of Furan, 2-butyltetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. The presence of electron-donating substituents at the 2-position of the furan ring promotes ring-opening reactions, leading to the formation of various intermediate products . These intermediates can further react to produce final products with specific biological or chemical activities.
Comparison with Similar Compounds
Furan, 2-butyltetrahydro-2-methyl- can be compared with other similar compounds such as 2-Butyltetrahydrofuran, 5-sec-Butyl-2,2-dimethyltetrahydrofuran, and Perfluoro-2-butyltetrahydrofuran . While these compounds share a similar furan ring structure, their substituents and functional groups differ, leading to variations in their chemical properties and applications. For example, Perfluoro-2-butyltetrahydrofuran is known for its unique properties due to the presence of fluorine atoms, making it suitable for specific industrial applications .
Properties
CAS No. |
35270-62-3 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-butyl-2-methyloxolane |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10-9/h3-8H2,1-2H3 |
InChI Key |
OYMSVJQGHGHEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.